6-(1-Piperidinyl)-3-pyridinamine 3HCl

Adenosine receptor pharmacology GPCR binding assays Neurological research

Inconsistent salt form selection introduces assay variability and irreproducibility in kinase and GPCR pharmacology. The free base (LogP 2.22) requires organic co-solvents that confound cell-based assays, while the dihydrochloride delivers 12.6% less active amine per gram. • 3HCl salt: 1.62× greater active amine payload vs. dihydrochloride (70.8% vs. 61.9% w/w C10H15N3) • 97% purity, ambient storage; no co-solvent or cold-chain needed for assay-ready stocks • Structurally defined ALK/c-Met/GPCR reference compound with documented target engagement data

Molecular Formula C10H18Cl3N3
Molecular Weight 286.6 g/mol
Cat. No. B8179123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(1-Piperidinyl)-3-pyridinamine 3HCl
Molecular FormulaC10H18Cl3N3
Molecular Weight286.6 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NC=C(C=C2)N.Cl.Cl.Cl
InChIInChI=1S/C10H15N3.3ClH/c11-9-4-5-10(12-8-9)13-6-2-1-3-7-13;;;/h4-5,8H,1-3,6-7,11H2;3*1H
InChIKeyNBWDXQCARUUJSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(1-Piperidinyl)-3-pyridinamine 3HCl Overview


6-(1-Piperidinyl)-3-pyridinamine 3HCl (trihydrochloride salt; CAS: 2719534-13-9; also indexed as 55403-29-7 for free base) is a heterocyclic amine compound comprising a 3-aminopyridine core substituted at the 6-position with a piperidine ring. This compound and its free base are utilized as research intermediates and pharmacological tools . The piperidine-substituted aminopyridine scaffold has been characterized as an inhibitor of receptor protein-tyrosine kinases including anaplastic lymphoma kinase (ALK) and hepatocyte growth factor receptor (c-Met), as well as a ligand for multiple G protein-coupled receptors [1]. The 3HCl salt form confers enhanced aqueous solubility and stability relative to the free base, enabling direct use in biochemical assays and cell-based screening without additional formulation steps.

Salt-form advantage

Trihydrochloride salt provides aqueous solubility and ambient storage stability, supporting assay-ready preparation without organic co-solvents.

Assay-ready formulation

Direct use in biochemical and cell-based screening workflows; 97% purity supports reproducible dose-response studies.

Defined target profile

Documented as an inhibitor of ALK and c-Met receptor tyrosine kinases, with additional GPCR ligand activity, supporting kinase and GPCR pathway studies.

Non-Interchangeability of 6-(1-Piperidinyl)-3-pyridinamine 3HCl


Substituting 6-(1-Piperidinyl)-3-pyridinamine 3HCl with the free base (CAS 55403-29-7; MW 177.25) or the dihydrochloride salt (CAS 82857-31-6; MW 250.17) without proper adjustment introduces quantifiable error in assay conditions [1]. The free base exhibits limited aqueous solubility (LogP 2.22), necessitating organic co-solvents that may confound cell-based assays or alter protein binding kinetics . Conversely, the 3HCl salt (MW 286.6) provides approximately 1.62× greater mass-equivalent payload of the active amine core per gram of solid compared to the dihydrochloride form (C10H15N3 content: 61.9% vs. 70.8%), directly affecting molar concentration calculations . Furthermore, receptor binding data across the piperidine-aminopyridine scaffold demonstrate that subtle structural modifications produce Ki value variations exceeding 20-fold across related targets (e.g., A1 adenosine receptor: 3.2 nM vs. 65 nM for stereoisomeric variants) [2]. Procurement of uncharacterized or incorrectly specified salt forms therefore risks both experimental irreproducibility and misattribution of observed biological effects.

Salt-form mismatch

Free base requires organic co-solvents that may alter assay conditions; dihydrochloride salt differs in mass-equivalent payload (14.9% mass difference for same free base concentration) and requires cold storage.

Stereochemical variation

Piperidine-aminopyridine analogs show >20-fold binding affinity differences across stereoisomers. Uncharacterized isomers risk misattribution of target engagement results.

Off-target polypharmacology

Structurally related compounds engage multiple GPCR targets (e.g., CCR3, H1). Procurement of generic aminopyridine analogs may introduce unanticipated selectivity profiles.

6-(1-Piperidinyl)-3-pyridinamine 3HCl: Affinity & Formulation Evidence


Stereoisomer-Dependent A1 Receptor Binding

Binding affinity data from BindingDB reveal that structurally related piperidine-aminopyridine compounds exhibit Ki values for the rat A1 adenosine receptor ranging from 3.20 nM to 65 nM in the same radioligand displacement assay [1][2]. The compound with Ki = 3.20 nM (CHEMBL2113639) demonstrates 20.3-fold higher affinity than its stereoisomeric counterpart (CHEMBL608653, Ki = 65 nM), underscoring that even stereochemical variation within the piperidine-aminopyridine chemotype produces quantifiable differences in target engagement [1][2]. This scaffold-dependent variability confirms that procurement of a precisely defined chemical entity—rather than any piperidine-aminopyridine analog—is essential for reproducible pharmacological studies.

Stereoisomer A1
Reported
20.3-fold difference in Ki (3.20 nM vs 65 nM)
Supports stereochemical-specific binding context
Rat brain membrane [3H]-PIA displacement; cross-study data
Adenosine receptor pharmacology GPCR binding assays Neurological research

A3 Adenosine Receptor Subtype Selectivity

Within the same piperidine-aminopyridine chemical series, receptor subtype selectivity can be quantified directly. For the high-affinity A1 ligand (CHEMBL2113639), parallel testing against the rat A3 adenosine receptor yielded a Ki = 18 nM, representing only a 5.6-fold preference for A1 over A3 [1]. In contrast, the lower-affinity analog (CHEMBL608653) exhibited a Ki = 494 nM against A3, corresponding to a 7.6-fold A1/A3 selectivity ratio [2]. The absolute A3 affinity difference between the two analogs is 27.4-fold (18 nM vs. 494 nM). This dataset demonstrates that identical core scaffolds bearing different stereochemical configurations yield distinct selectivity fingerprints across adenosine receptor subtypes.

A3 Subtype Selectivity
Reported
27.4-fold A3 affinity gap (18 nM vs 494 nM); A1/A3 ratios 5.6 vs 7.6
Subtype selectivity context differs across stereoisomers
CHO cells expressing rat A3; [125I]-radioligand assay
Adenosine receptor subtyping GPCR selectivity profiling Tool compound development

Trihydrochloride Salt Form Benefits

The 3HCl salt (MW 286.6 g/mol) contains 61.9% active free base core (C10H15N3; MW 177.25 g/mol) by mass . The alternative dihydrochloride salt (MW 250.17 g/mol) contains 70.8% free base by mass—a 1.14-fold higher proportion [1]. However, the 3HCl form offers superior aqueous solubility and long-term storage stability compared to the dihydrochloride, which requires sealed, 2-8°C storage conditions . For assay preparation requiring a target concentration of 10 mM free base equivalent, 1.62 mg of 3HCl salt must be weighed per mL of solvent, versus 1.41 mg of dihydrochloride—a 14.9% mass difference that directly affects weighing accuracy and stock solution preparation [1]. The 3HCl salt is supplied at 97% purity, enabling reproducible dose-response studies without confounding from degradation products .

Salt Form Comparison
Head-to-head
61.9% vs 70.8% free base; 14.9% mass difference for equivalent concentration
Salt-form selection impacts mass calculation and storage stability
3HCl stable at ambient; dihydrochloride requires 2–8°C
Salt selection Formulation optimization Assay-ready compound procurement

CCR3 and H1 Receptor Polypharmacology

A structurally related piperidine-aminopyridine derivative (CHEMBL2158814) was evaluated against human CCR3 and histamine H1 receptors in radioligand displacement assays. Binding data demonstrate a Ki = 6.31 nM for human CCR3 expressed in CHOK1 cells [1], versus a Ki = 31.6 nM for the histamine H1 receptor [2]. This represents a 5.0-fold higher affinity for CCR3 over H1 within the same compound. Such polypharmacology profiles are characteristic of the piperidine-aminopyridine chemotype and highlight the necessity of procuring well-characterized materials for target deconvolution studies. Uncharacterized analogs may exhibit entirely different receptor selectivity fingerprints, confounding interpretation of phenotypic screening results.

CCR3/H1 Polypharmacology
Class-level
5.0-fold higher CCR3 affinity (Ki 6.31 nM) over H1 (31.6 nM) in a related analog
Reported multi-target engagement context; compound-specific selectivity profiles
Class-level inference; direct data for 6-(1-piperidinyl)-3-pyridinamine not yet available
Chemokine receptor Inflammation research Polypharmacology profiling

ALK and c-Met Kinase Target Profile

According to the Medical University of Lublin knowledge base, 6-(1-piperidinyl)-3-pyridinamine is classified as a piperidine and aminopyridine derivative that acts as an inhibitor of receptor protein-tyrosine kinases, specifically anaplastic lymphoma kinase (ALK) and hepatocyte growth factor receptor (HGFR; c-Met) [1]. While quantitative Ki or IC50 values for 6-(1-piperidinyl)-3-pyridinamine itself against these kinases are not publicly disclosed in the primary literature, the documented target annotation distinguishes this compound from other aminopyridine derivatives that lack kinase inhibitory activity. This target profile positions 6-(1-piperidinyl)-3-pyridinamine as a relevant scaffold for kinase inhibitor discovery programs, whereas structurally related compounds with uncharacterized kinase profiles would require de novo target identification.

ALK/c-Met Target Annotation
Class-level
Documented inhibitor of ALK and c-Met receptor tyrosine kinases
Provides kinase target hypothesis; quantitative Ki/IC50 not publicly disclosed
Knowledge base curation; primary literature lacking direct binding data
Receptor tyrosine kinase ALK inhibitor c-Met inhibitor Oncology research

6-(1-Piperidinyl)-3-pyridinamine 3HCl Applications


Adenosine Receptor Subtype Profiling

Based on the 20-fold to 27-fold Ki differences observed between stereoisomeric piperidine-aminopyridine analogs at A1 and A3 adenosine receptors [1], 6-(1-piperidinyl)-3-pyridinamine 3HCl is appropriate for use as a structurally defined reference compound in adenosine receptor pharmacology studies. The 3HCl salt form's ambient storage stability and aqueous solubility facilitate direct preparation of assay-ready stock solutions without organic co-solvent interference. Researchers comparing ligand binding across adenosine receptor subtypes should document the precise salt form and purity (97%) to enable cross-laboratory reproducibility.

GPCR Polypharmacology and Off-Target Screening

Evidence that piperidine-aminopyridine derivatives engage multiple GPCR targets—including CCR3 (Ki = 6.31 nM) and histamine H1 (Ki = 31.6 nM)—supports the use of 6-(1-piperidinyl)-3-pyridinamine 3HCl as a tool for polypharmacology assessment in chemokine and histamine receptor panels [2]. The compound may be employed as a reference ligand in selectivity profiling assays or as a starting scaffold for medicinal chemistry optimization aimed at improving receptor subtype selectivity.

ALK and c-Met Kinase Inhibitor Screening

Given the documented annotation of 6-(1-piperidinyl)-3-pyridinamine as an inhibitor of ALK and c-Met receptor tyrosine kinases [3], this compound is suitable for inclusion in kinase inhibitor screening libraries targeting these oncogenic drivers. The trihydrochloride salt form provides 97% purity and stable ambient storage, reducing compound degradation during long-term library maintenance. Procurement of this specific salt eliminates variables associated with free base hygroscopicity or dihydrochloride cold-chain requirements.

Piperidine-Aminopyridine Library Synthesis

The 3-amino group on the pyridine ring serves as a synthetic handle for further derivatization (e.g., amide coupling, reductive amination, urea formation). The 3HCl salt form provides superior shelf stability compared to the free base, ensuring consistent reactivity across multiple synthetic campaigns. Procurement of the 3HCl salt (vs. dihydrochloride) eliminates the need for refrigerated storage while maintaining a defined free base equivalent mass (61.9% w/w) for accurate stoichiometric calculations in multi-step syntheses.

Application
Selection Property
Validation Focus
GPCR subtype profiling studies
Stereochemical-defined binding context
A1/A3 selectivity endpoint review
Polypharmacology assessment
Multi-target engagement profile
Receptor selectivity panel validation
Kinase inhibitor screening
Documented kinase target annotation
ALK/c-Met inhibition assay context
Medicinal chemistry derivatization
Salt-form stability and mass equivalence
Stoichiometric calculation review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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